molecular formula C11H8FN5O B1454683 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1330044-13-7

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1454683
CAS No.: 1330044-13-7
M. Wt: 245.21 g/mol
InChI Key: FYGCHQVXRVXETJ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core fused with a 5-fluoro-4-methoxypyrimidine moiety. Its molecular formula is C₁₁H₈FN₅O, with a molecular weight of 245.22 g/mol (CAS: 1330044-13-7; MDL: MFCD28384389) . The fluorine atom and methoxy group are critical for electronic modulation and metabolic stability, making this compound a candidate for medicinal chemistry applications.

Properties

IUPAC Name

3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCHQVXRVXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through:

  • Construction of the pyrazolo[1,5-a]pyrazine scaffold.
  • Preparation of the substituted pyrimidine intermediate bearing the 5-fluoro and 4-methoxy substituents.
  • Coupling of the pyrimidine moiety to the pyrazolo[1,5-a]pyrazine core via carbon-carbon or carbon-nitrogen bond-forming reactions.

Preparation of the Pyrimidine Intermediate

The 5-fluoro-4-methoxypyrimidin-2-yl fragment is synthesized through selective halogenation and methoxylation of a pyrimidine precursor. Typical reagents and conditions include:

Step Reagents & Conditions Yield (%) Notes
Halogenation (fluorination) Selective fluorinating agent (e.g., Selectfluor) under controlled temperature High (varies) Introduces fluorine at the 5-position
Methoxylation Methanol or methoxide source, often under acidic/basic catalysis Moderate to high Introduces methoxy group at the 4-position

This intermediate is then purified by crystallization or chromatography to ensure high purity for subsequent coupling steps.

Construction of Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold is generally synthesized via cyclization reactions starting from appropriate hydrazine derivatives and 1,3-diketones or related precursors. The key steps involve:

  • Formation of pyrazole ring by condensation of hydrazine with a 1,3-dicarbonyl compound.
  • Subsequent cyclization to form the fused pyrazine ring.

Reagents such as acid catalysts or dehydrating agents are typically employed. Reaction conditions are optimized to maximize yield and minimize side products.

Coupling of Pyrimidine to Pyrazolo[1,5-a]pyrazine

The final assembly involves coupling the prepared 5-fluoro-4-methoxypyrimidin-2-yl intermediate to the pyrazolo[1,5-a]pyrazine core. Common methods include:

  • Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives of the pyrimidine and halogenated pyrazolo[1,5-a]pyrazine.
  • Nucleophilic aromatic substitution if the pyrazine core is suitably activated.

Typical conditions for Suzuki coupling:

Catalyst Base Solvent Temperature Yield (%)
Pd(dppf)Cl2 or Pd(PPh3)4 K2CO3 or Cs2CO3 1,4-Dioxane/Water 80–100 °C 70–90

Purification is generally achieved by column chromatography or recrystallization.

Representative Synthetic Procedure (Summary)

Step Description Reagents & Conditions Yield (%)
1 Synthesis of 5-fluoro-4-methoxypyrimidin-2-yl boronic acid or halide Fluorination, methoxylation, boronation steps 60–85
2 Synthesis of halogenated pyrazolo[1,5-a]pyrazine core Cyclization of hydrazine and diketone precursors 50–80
3 Suzuki coupling of pyrimidine intermediate with pyrazolo[1,5-a]pyrazine Pd catalyst, base, solvent, heat 70–90
4 Purification Chromatography or recrystallization

Analytical Data and Research Findings

  • The purity and structure of intermediates and final product are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
  • Yields are optimized by controlling temperature, reagent stoichiometry, and reaction time.
  • The fluorine substituent enhances binding affinity in biological targets by increasing metabolic stability and influencing electronic properties.
  • Methoxy substitution modulates solubility and pharmacokinetic properties.

Summary Table of Key Preparation Steps

Compound/Intermediate Key Reagents/Conditions Yield (%) Notes
5-Fluoro-4-methoxypyrimidin-2-yl boronic acid Fluorination, methoxylation, borylation 60–85 Purified for coupling
Halogenated pyrazolo[1,5-a]pyrazine core Cyclization with hydrazine and diketone 50–80 Precursor for coupling
Coupling product (final compound) Pd-catalyzed Suzuki coupling 70–90 Final compound, purified

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has been investigated for its potential as a fluorescent probe for bioimaging and as a ligand for binding to specific biological targets.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Key Differences :

  • The target compound features a pyrazolo[1,5-a]pyrazine core instead of pyrimidine or imidazo-fused systems.
  • Substituents: The 5-fluoro-4-methoxypyrimidinyl group replaces the phenoxyphenyl or pyrrolidine chains in Btk inhibitors. This substitution reduces hydrophobicity and may alter target selectivity .

Comparison with TLR7 Antagonists

Pyrazolo[1,5-a]quinoxaline derivatives (e.g., compounds 2 and 3 in ) are TLR7 antagonists with alkyl chains (4–5 carbons) critical for activity.

Key Differences :

  • The target compound lacks an alkyl chain but includes a methoxy group and fluorine atom , which may enhance electronic interactions without agonist activity.

Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines

Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines () inhibit Mycobacterium tuberculosis (Mtb) ATP synthase.

Key Differences :

  • Core Structure: The target compound’s pyrazolo[1,5-a]pyrazine vs.
  • Substituents : The 5-fluoro-4-methoxypyrimidinyl group may improve metabolic stability compared to pyridin-2-ylmethylamine substituents in anti-Mtb compounds .

Comparison with ERK2 Inhibitors (Aloisines)

Aloisines, such as pyrrolo[2,3-b]pyrazines and pyrazolo[1,5-a]pyridines, inhibit ERK2 at nanomolar concentrations.

Key Differences :

  • The target compound’s pyrazine ring introduces additional nitrogen atoms, increasing polarity compared to aloisines’ pyridine cores.
  • The methoxy group may enhance solubility, while the fluorine could improve binding through electronegative interactions .

Antitumor Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 7c in ) show antitumor activity against liver carcinoma (HEPG2-1; IC₅₀ = 2.70 µM).

Key Differences :

  • Substituents like morpholinyl () or trifluoromethyl () in related compounds highlight the versatility of pyrazolo-fused systems, but the target’s methoxy-fluoropyrimidinyl group offers a unique pharmacophore .

Tabular Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 5-Fluoro-4-methoxypyrimidinyl Not specified N/A
Ibrutinib Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, piperidinyl chain Btk Covalent inhibitor
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline C4–C5 alkyl chains TLR7 antagonist IC₅₀ = 8.2–10 µM
3-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Pyridin-2-ylmethylamine Mtb ATP synthase MIC = 0.1–1 µM
Aloisines Pyrrolo[2,3-b]pyrazine Variable aryl groups ERK2 IC₅₀ = 10–100 nM

Research Findings and Implications

  • Structural Flexibility : The pyrazolo[1,5-a]pyrazine core provides a versatile scaffold for modifying electronic and steric properties through substituents like fluorine and methoxy groups.
  • Target Selectivity: Unlike Btk inhibitors (e.g., ibrutinib), the absence of a covalent-binding motif (e.g., acryloyl group) in the target compound suggests non-covalent inhibition mechanisms.
  • Therapeutic Potential: The fluorine atom enhances metabolic stability, while the methoxy group improves solubility, making this compound a promising lead for optimizing pharmacokinetics .

Biological Activity

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Structural Overview

The compound features a pyrazolo[1,5-a]pyrazine core fused with a pyrimidine ring that is substituted with fluorine and methoxy groups. This configuration enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

Property Details
Chemical Name This compound
CAS Number 1330044-13-7
Core Structure Pyrazolo[1,5-a]pyrazine fused with pyrimidine
Functional Groups Fluorine and methoxy substitutions

Target Kinases

The primary target of this compound is Polo-like kinase 4 (PLK4) . PLK4 is crucial for regulating cell division and centriole duplication. The compound binds to PLK4, inhibiting its activity, which disrupts mitotic processes.

Biochemical Pathways

By inhibiting PLK4, the compound affects several cellular pathways:

  • Disruption of the cell cycle
  • Induction of apoptosis in cancer cells
  • Inhibition of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation

Anti-Cancer Effects

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines including:

  • Colorectal cancer cells
  • Non-small cell lung cancer cells

In vitro studies have demonstrated that this compound can effectively reduce cell viability and induce apoptosis through mechanisms involving caspase activation and modulation of apoptotic pathways.

Case Studies

  • Colorectal Cancer Cells : The compound was tested against HCT116 colorectal cancer cells, showing a dose-dependent reduction in cell viability with IC50 values indicating potent anti-proliferative effects.
  • Non-Small Cell Lung Cancer : Similar studies on A549 lung cancer cells revealed that treatment with the compound led to significant apoptosis as evidenced by increased levels of cleaved caspases.

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Cell Line IC50 (µM) Mechanism Effect
HCT116 (Colorectal)10PLK4 inhibitionReduced proliferation
A549 (Lung)15Apoptosis induction via caspasesIncreased apoptosis
MCF-7 (Breast)12TRK inhibitionGrowth inhibition

Q & A

Q. What are the common synthetic routes for functionalizing the pyrazolo[1,5-a]pyrazine core in this compound?

The synthesis typically involves nucleophilic substitution and carbene insertion reactions. For example:

  • 4-Methoxy substitution : Reacting 4-chloropyrazolo[1,5-a]pyrazine with sodium methoxide in anhydrous methanol yields the 4-methoxy derivative .
  • Position 7 functionalization : Silylformamidine-mediated carbene insertion targets the most acidic C–H group (position 7). Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) accelerate this reaction under solvent-free conditions at 70–90°C, achieving yields >70% .
  • Halogenation : Bromination or iodination using N-bromosuccinimide (NBS) or iodine reagents introduces halogens at specific positions .

Q. How do electronic effects of substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?

Substituents alter pKa and reaction kinetics:

  • Electron-withdrawing groups (EWGs) (e.g., CN, COOMe) lower the pKa of C–H bonds (e.g., pKa ~25–30 in DMSO), increasing acidity and accelerating carbene insertion .
  • Electron-donating groups (EDGs) (e.g., OMe) raise pKa (~33–35 in DMSO), requiring elevated temperatures for functionalization .
  • Computational tools (e.g., pKa.allchemy.net ) predict substituent effects, guiding experimental design .

Advanced Research Questions

Q. How can contradictions in regioselectivity during C–H functionalization be resolved experimentally?

  • X-ray crystallography : Confirms regioselectivity. For instance, X-ray analysis of phenylhydrazone derivatives (e.g., compound 6a) unambiguously identified insertion at position 7 despite computational predictions of similar acidity at position 3 .
  • Mechanistic studies : Deprotonation forms a tight ion pair, favoring insertion at the most sterically accessible acidic site. Steric hindrance or solvent effects may override pKa predictions .

Q. What experimental strategies optimize substitution reactions for pyrazolo[1,5-a]pyrazine derivatives?

  • Solvent and temperature : Solvent-free conditions at 70–90°C maximize yields for carbene insertion. For example, 4-cyano derivatives react at room temperature, while methoxy derivatives require heating .
  • Catalyst screening : Iodine catalysts enable multicomponent reactions for pyrazolo[1,5-a]pyrimidine derivatives, though direct evidence for the target compound requires further validation .
  • Post-functionalization : Hydrolysis of aminals (e.g., 3c) yields aldehydes, enabling further derivatization .

Q. How can researchers evaluate the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Antibacterial assays : Pyrazolo[1,5-a]pyrimidine derivatives linked to aryl groups show activity against Gram-positive/negative bacteria. MIC/MBC values (e.g., 2.6–5.6 µM) are determined via broth microdilution .
  • Structure-activity relationship (SAR) : 3-(4-Methoxybenzyl) substituents enhance activity compared to chloro analogs. Molecular docking and SwissADME predictions assess drug-likeness .
  • Antitumor screening : Derivatives like pyrazolo[1,5-a]pyrimidine-diones inhibit liver carcinoma (HEPG2-1, IC50 = 2.70 µM) via MTT assays .

Methodological Considerations

Q. How to design experiments assessing substituent effects on C–H acidity?

  • Computational modeling : Use pKa.allchemy.net to calculate acidity in solvents (DMSO, CH3CN). Compare with experimental kinetic data (e.g., reaction rates at varying substituents) .
  • Isotopic labeling : Deuterium exchange experiments quantify acidity differences between positions 3 and 7 .

Q. What analytical techniques confirm the structure of functionalized derivatives?

  • Single-crystal X-ray diffraction : Resolves regiochemistry (e.g., confirmed insertion at position 7 in 3f and 3g) .
  • HRMS and NMR : High-resolution mass spectrometry and 2D NMR (e.g., HSQC, NOESY) validate molecular formulas and substituent positions .

Data Contradiction Analysis

Q. Why does carbene insertion occur at position 7 despite similar pKa values at position 3?

  • Steric accessibility : Position 7 is less sterically hindered, favoring ion-pair formation during deprotonation .
  • Crystal packing effects : Intermolecular hydrogen bonds (e.g., N5–H···O1′ in 6a) stabilize the NH tautomer, directing reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
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3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

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